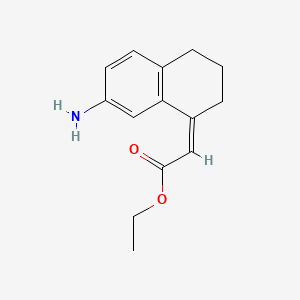
Ethyl2-(7-amino-3,4-dihydronaphthalen-1(2H)-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(1Z)-7-amino-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a naphthalene ring system, which is a fused pair of benzene rings, and an amino group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(1Z)-7-amino-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate typically involves the reaction of an appropriate naphthalene derivative with ethyl acetate under specific conditions. One common method is the condensation reaction between 7-amino-1,2,3,4-tetrahydronaphthalene and ethyl acetate in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1Z)-7-amino-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-[(1Z)-7-amino-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl 2-[(1Z)-7-amino-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the naphthalene ring system can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl 2-[(1Z)-7-amino-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate is unique due to its complex structure, which includes a naphthalene ring system and an amino group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biomolecules, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
ethyl (2Z)-2-(7-amino-3,4-dihydro-2H-naphthalen-1-ylidene)acetate |
InChI |
InChI=1S/C14H17NO2/c1-2-17-14(16)8-11-5-3-4-10-6-7-12(15)9-13(10)11/h6-9H,2-5,15H2,1H3/b11-8- |
InChI Key |
CCLWRCCRVFNLLM-FLIBITNWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/CCCC2=C1C=C(C=C2)N |
Canonical SMILES |
CCOC(=O)C=C1CCCC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















